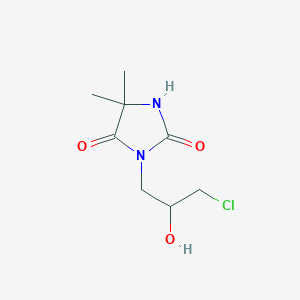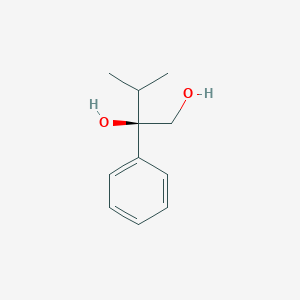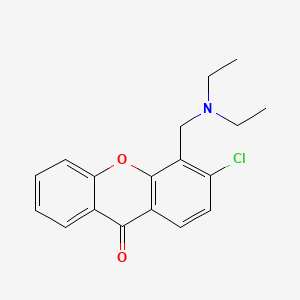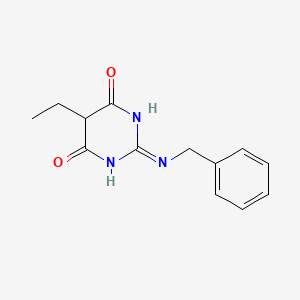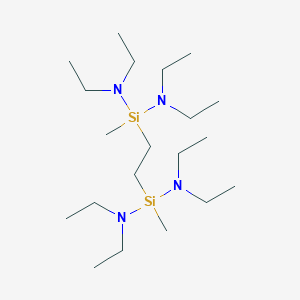
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine is a chemical compound with the molecular formula C20H50N4Si2. This compound is known for its unique structure, which includes silicon atoms and multiple ethyl and methyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial reactions involve the formation of intermediate compounds that contain the necessary functional groups.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
N~4~,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity, and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4,N~4~,N~7~,N~7~,3,8-Hexaethyl-4,7-dimethyl-3,8-diaza-4,7-disiladecane-4,7-diamine include other silicon-containing organic compounds and diamines with similar structural features.
Uniqueness
What sets this compound apart is its specific arrangement of ethyl and methyl groups, along with the presence of silicon atoms. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
50376-33-5 |
|---|---|
Molecular Formula |
C20H50N4Si2 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
N-[2-[bis(diethylamino)-methylsilyl]ethyl-(diethylamino)-methylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C20H50N4Si2/c1-11-21(12-2)25(9,22(13-3)14-4)19-20-26(10,23(15-5)16-6)24(17-7)18-8/h11-20H2,1-10H3 |
InChI Key |
CIVNTFXERGWTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(CC[Si](C)(N(CC)CC)N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


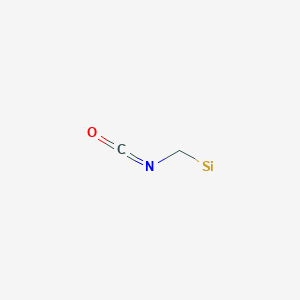
![Pyridinium, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14668475.png)
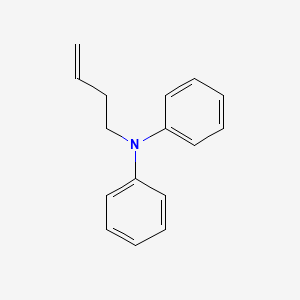
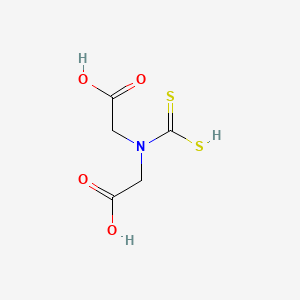
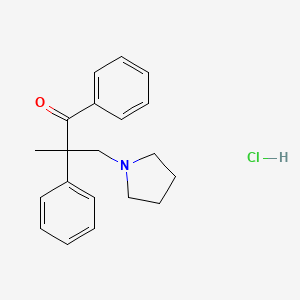
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
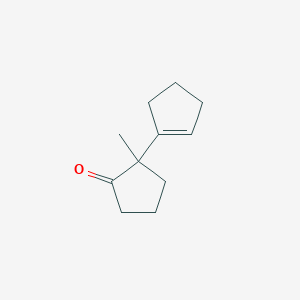
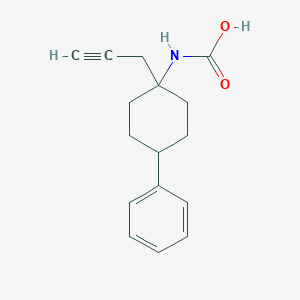
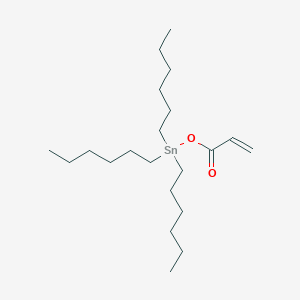
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
